molecular formula C26H24ClN3O4 B11507552 4-[(2-chlorobenzyl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methoxybenzamide

4-[(2-chlorobenzyl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methoxybenzamide

Cat. No.: B11507552
M. Wt: 477.9 g/mol
InChI Key: VGOSZUQOCHEXOP-UHFFFAOYSA-N
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Description

4-[(2-CHLOROPHENYL)METHOXY]-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-METHOXYBENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by its complex structure, which includes a chlorophenyl group, a methoxy group, and a pyrazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-CHLOROPHENYL)METHOXY]-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-METHOXYBENZAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorophenyl halide and a suitable nucleophile.

    Methoxylation: The methoxy groups can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

    Amidation: The final step involves the formation of the benzamide structure through an amidation reaction between the synthesized intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2-CHLOROPHENYL)METHOXY]-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Chlorophenyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.

Biology

In biological research, 4-[(2-CHLOROPHENYL)METHOXY]-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-METHOXYBENZAMIDE is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound is used in the production of specialty chemicals and pharmaceuticals. It is also used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(2-CHLOROPHENYL)METHOXY]-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-METHOXYBENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-BROMOPHENYL)METHOXY]-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-METHOXYBENZAMIDE
  • 4-[(2-FLUOROPHENYL)METHOXY]-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-METHOXYBENZAMIDE

Uniqueness

The uniqueness of 4-[(2-CHLOROPHENYL)METHOXY]-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-METHOXYBENZAMIDE lies in its specific substitution pattern and the presence of the chlorophenyl group. This structural feature may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C26H24ClN3O4

Molecular Weight

477.9 g/mol

IUPAC Name

4-[(2-chlorophenyl)methoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methoxybenzamide

InChI

InChI=1S/C26H24ClN3O4/c1-17-24(26(32)30(29(17)2)20-10-5-4-6-11-20)28-25(31)18-13-14-22(23(15-18)33-3)34-16-19-9-7-8-12-21(19)27/h4-15H,16H2,1-3H3,(H,28,31)

InChI Key

VGOSZUQOCHEXOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)OCC4=CC=CC=C4Cl)OC

Origin of Product

United States

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